

# CAY10573: Technical Guide to Structure, Properties, and Experimental Application

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## Compound of Interest

Compound Name: CAY10573  
CAS No.: 853652-40-1  
Cat. No.: B050235

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## Executive Summary

**CAY10573** (CAS: 853652-40-1) is a potent, synthetic small-molecule probe that functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs). It exhibits high-affinity binding and transcriptional activation across all three PPAR isoforms (

, and

), with a marked preference for PPAR

in binding assays—surpassing the potency of the clinical antidiabetic drug rosiglitazone.

This guide provides a technical breakdown of **CAY10573**'s chemical architecture, mechanistic action, and validated protocols for its use in metabolic disease research, specifically targeting insulin resistance, dyslipidemia, and inflammation.

## Chemical Identity & Structural Analysis

**CAY10573** is an indole-based derivative designed to optimize interactions within the large, Y-shaped ligand-binding pocket of PPARs. Its structure features a lipophilic tail (naphthalene ring) connected via an ether linkage to an indole-acetic acid headgroup, mimicking the acidic headgroups of endogenous fatty acid ligands.

## Chemical Data Table

Property	Specification
Common Name	CAY10573
CAS Number	853652-40-1
IUPAC Name	5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid
Molecular Formula	C H NO
Molecular Weight	521.6 g/mol
Appearance	Crystalline Solid
Purity	98%
Smiles	<chem>CCCC1c(OCCCOc2ccc3ccn(CC(=O)O)c3c2)ccc2cc(ccc12)C(=O)c1ccccc1</chem>

## Structural Determinants of Binding

- **Acidic Headgroup:** The indole-1-acetic acid moiety forms critical hydrogen bonds with the tyrosine/histidine residues in the PPAR ligand-binding domain (LBD), anchoring the molecule (AF-2 helix stabilization).
- **Lipophilic Tail:** The benzoyl-naphthyl group occupies the hydrophobic pocket, driving high-affinity binding through Van der Waals interactions.
- **Linker Length:** The propoxy linker provides the necessary flexibility to span the LBD, allowing the molecule to adapt to the slightly different pocket sizes of PPAR

, and

.

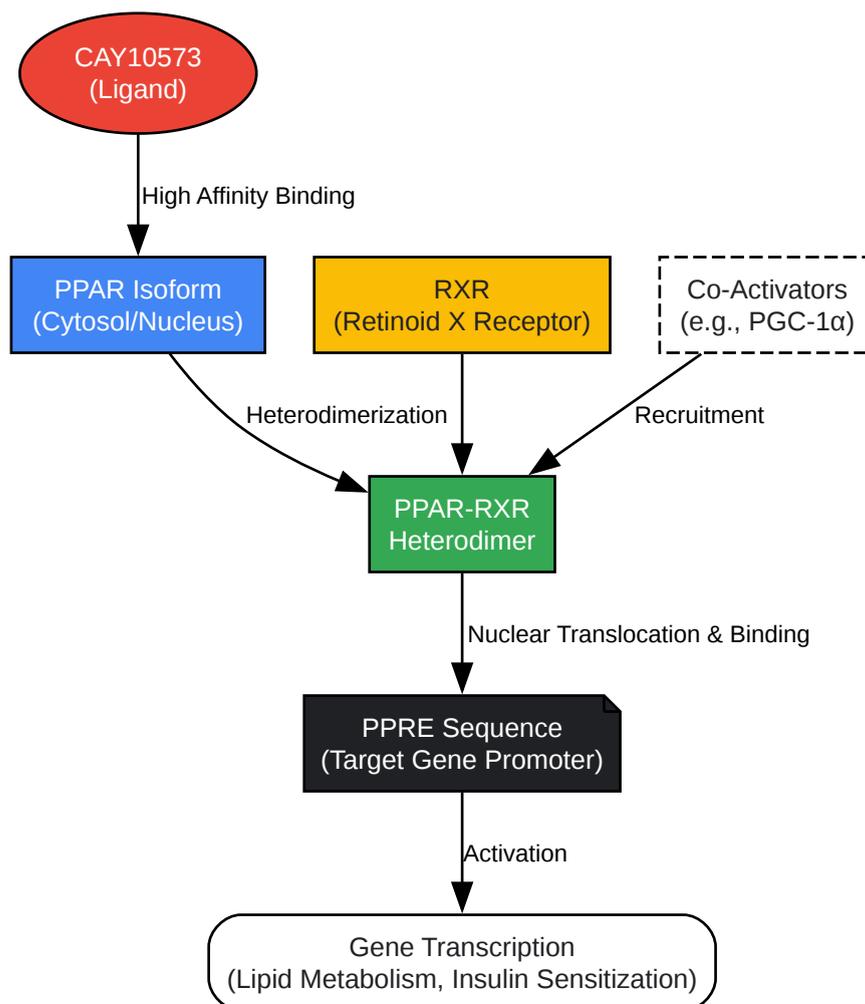
## Mechanism of Action & Biological Activity

**CAY10573** acts as a transcriptional regulator.[1] Upon binding to the PPAR LBD, it induces a conformational change that promotes the release of co-repressors (e.g., NCoR) and the recruitment of co-activators (e.g., PGC-1

). The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), binding to Peroxisome Proliferator Response Elements (PPREs) in DNA to initiate transcription.[2]

## Signaling Pathway Visualization

The following diagram illustrates the activation cascade triggered by **CAY10573**.



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Figure 1: Mechanism of Action.[2] **CAY10573** binds PPARs, recruiting RXR and co-activators to drive metabolic gene expression.

## Potency Profile (In Vitro)

**CAY10573** is a "pan-agonist" but exhibits distinct potency differences between binding affinity (IC<sub>50</sub>) and functional transactivation (EC<sub>50</sub>).

Target Receptor	Binding Affinity (IC <sub>50</sub> )	Functional Activation (EC <sub>50</sub> )	Physiological Relevance
PPAR	50 nM	70 nM	Adipogenesis, Insulin Sensitivity
PPAR	113 nM	8 nM	Fatty Acid Oxidation (Liver)
PPAR	223 nM	500 nM	Fatty Acid Oxidation (Muscle), Endurance



*Critical Insight: While **CAY10573** binds PPAR*

with the highest affinity (surpassing Rosiglitazone's IC

of 92 nM), it is functionally most potent at activating PPAR

(EC

= 8 nM). This dual character makes it a unique tool for studying overlapping metabolic pathways.

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## Experimental Protocols

### Solubility & Reconstitution (Critical)

**CAY10573** is highly lipophilic and has poor solubility in aqueous media. Proper reconstitution is essential to avoid precipitation which leads to false negatives in assays.

- Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethyl formamide).
- Solubility Limits:
  - DMF: ~0.3 mg/mL
  - DMSO: ~0.5 mg/mL
  - Ethanol: Not recommended for high concentrations.
  - PBS (pH 7.2): Insoluble directly. Requires dilution from organic stock.

Reconstitution Workflow:

- Weigh the lyophilized solid.
- Add pure DMSO to achieve a stock concentration of 0.5 mg/mL (approx. 960

M).

- Vortex vigorously for 1 minute.
- If undissolved particles remain, sonicate in a water bath at 30°C for 5-10 minutes.
- Storage: Aliquot immediately into light-protective vials and store at -20°C. Avoid freeze-thaw cycles.

## In Vitro PPAR Transactivation Assay

To verify biological activity, a luciferase reporter assay is the gold standard.

Materials:

- HEK293 or COS-7 cells.
- Plasmids: Expression vectors for PPAR  
/  
/  
, PPRE-Luciferase reporter, Renilla control.
- Reagent: Dual-Luciferase Assay System.

Step-by-Step Protocol:



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Figure 2: Workflow for validating **CAY10573** activity using a luciferase reporter system.

- Cell Seeding: Plate cells at  
  
cells/well in 24-well plates. Incubate 24h.

- Transfection: Cotransfect with PPAR expression plasmid, PPRE-Luc reporter, and Renilla internal control using a lipid-based reagent (e.g., Lipofectamine).
- Preparation of Treatment Media:
  - Dilute the 0.5 mg/mL DMSO stock into culture media.
  - Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.
  - Create a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 M).
- Treatment: Replace media with treatment media containing **CAY10573**. Incubate for 24 hours.
- Measurement: Lyse cells and measure Firefly/Renilla luciferase activity.
- Analysis: Normalize Firefly signal to Renilla. Plot fold-induction vs. log[concentration] to calculate EC

## Safety & Handling

- Hazard Identification: **CAY10573** is a potent bioactive compound. Treat as potentially toxic.
- PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.
- Stability: Stable for

2 years at -20°C as a solid. Solutions in DMSO should be used within 24 hours or frozen at -80°C.

## References

- Mahindroo, N., Wang, C.C., Liao, C.C., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular

docking studies. *Journal of Medicinal Chemistry*, 49(3), 1212-1216.

- Cayman Chemical. (n.d.). **CAY10573** Product Information & Safety Data Sheet.

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## Sources

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- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ): a review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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